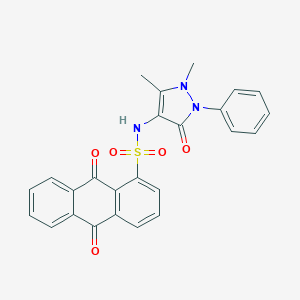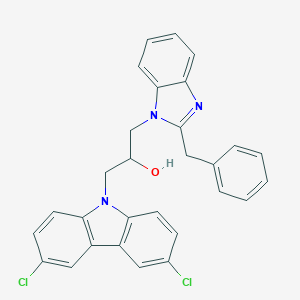![molecular formula C33H26N2O7S3 B406050 DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B406050.png)
DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of more oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties. In industry, it could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as those containing benzo[de]isoquinoline or quinoline moieties. These comparisons highlight the unique features of the compound, such as its specific functional groups and overall structure. Similar compounds may include derivatives of benzo[de]isoquinoline or quinoline, each with their own unique properties and applications.
Propriétés
Formule moléculaire |
C33H26N2O7S3 |
|---|---|
Poids moléculaire |
658.8g/mol |
Nom IUPAC |
dimethyl 2-[1-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C33H26N2O7S3/c1-16-12-13-18-21(14-16)35(22(36)15-34-28(37)19-10-6-8-17-9-7-11-20(23(17)19)29(34)38)33(2,3)27(43)24(18)32-44-25(30(39)41-4)26(45-32)31(40)42-5/h6-14H,15H2,1-5H3 |
Clé InChI |
ARAGGQVCINZMOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405967.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-[(phenylamino)carbonyl]benzenesulfonate](/img/structure/B405970.png)
![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405972.png)
![2,6-dimethoxy-4-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405978.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B405979.png)
![4-tert-butyl-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405980.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B405982.png)

![Dimethyl 2-[2,2-dimethyl-1-(3-methylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B405984.png)
![8-tert-butyl-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B405985.png)
![tetramethyl 6'-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B405986.png)

![4,5-DIETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405989.png)
![2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405990.png)
